molecular formula C11H14N2O2 B14900660 Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B14900660
M. Wt: 206.24 g/mol
InChI Key: APFCIDKGRLMRBU-UHFFFAOYSA-N
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Description

Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids are then hydrogenated using a 10% Pd/C catalyst at 100°C and 25 atm to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • Methyl pyrazolo[4,3-b]pyridine-6-carboxylates
  • Tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines

Uniqueness: Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This makes it a valuable intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 4-methylidene-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h7H,2-6H2,1H3

InChI Key

APFCIDKGRLMRBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C)CCCN2N=C1

Origin of Product

United States

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